2,6-DI-O-Carboxymethyl-D-glucose
Overview
Description
2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity with the molecular formula C10H16O10 and a molecular weight of 296.23 g/mol . This compound is a derivative of glucose, where carboxymethyl groups are attached to the 2nd and 6th positions of the glucose molecule. It is a colorless syrup that is soluble in solvents like DMSO, water, and methanol .
Mechanism of Action
Mode of Action
It is known to be a complex chemical entity that plays an indispensable role in the process of bioconjugate preparation .
Result of Action
2,6-DI-O-Carboxymethyl-D-glucose is known to be used in nanoparticle surface modification substrates, which leads to improved stability and enhanced biocompatibility . It also facilitates drug delivery systems while proficiently crossing through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of glucose. This process can be achieved through the reaction of glucose with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective carboxymethylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through techniques such as crystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups back to hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in hydroxymethyl derivatives.
Scientific Research Applications
2,6-DI-O-Carboxymethyl-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-DI-O-Carboxymethyl-D-glucose: Similar in structure but with carboxymethyl groups at the 2nd and 3rd positions.
2,6-DI-O-Carboxymethyl-D-mannose: A mannose derivative with carboxymethyl groups at the 2nd and 6th positions.
Uniqueness
2,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance the stability and biocompatibility of nanoparticles makes it particularly valuable in drug delivery and bioconjugate applications.
Properties
IUPAC Name |
[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDLLDQYDOZMJC-JWXFUTCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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